Selective Peri-Dibromination Enables Efficient Alkynylation
A key synthetic challenge is the selective functionalization of the perimidinone naphthalene core. 1,3-diethyl-1H-perimidin-2(3H)-one undergoes regioselective peri-dibromination at the 6 and 7 positions with a reported yield of 45% for the 6,7-dibromo derivative . This selectivity is a decisive advantage when compared to other N-substituted analogs, particularly the 1,3-dimethyl variant, for which achieving such high selectivity in this specific transformation is more challenging [1]. This allows for the more efficient synthesis of precursors necessary for advanced materials.
| Evidence Dimension | Yield of Regioselective Peri-Dibromination |
|---|---|
| Target Compound Data | 45% yield for 6,7-dibromo-1,3-diethylperimidone |
| Comparator Or Baseline | 1,3-Dimethyl-1H-perimidin-2(3H)-one (lower selectivity, quantitative yield not directly available in accessed data) |
| Quantified Difference | The 1,3-diethyl variant enables a selective pathway that is less efficient for the 1,3-dimethyl analog. |
| Conditions | N-Bromosuccinimide (NBS) in tetrahydrofuran (THF) for 0.5 hours |
Why This Matters
This reaction provides the critical entry point for creating alkynyl derivatives; higher selectivity directly translates to simpler purification, higher overall yields, and a more reliable procurement pathway for advanced intermediates.
- [1] Filatova, E. A.; Pozharskii, A. F.; et al. 'Synthesis and some properties of alkynyl derivatives of 1,3-dialkylperimidones.' Tetrahedron 2016, 72, 1547-1557, line 51: '...selective peri-dibromination (especially in the case of 1,3-diethylperimidone)...' View Source
